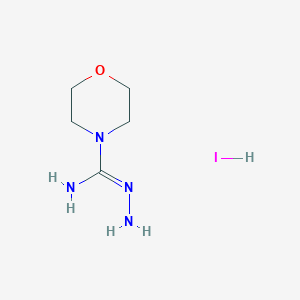
4-bromo-1-butyl-3-(ethoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-butyl-3-(ethoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research. This compound is a pyrazole derivative that has been synthesized using various methods. The compound has been studied for its potential applications in different fields, including medicine, agriculture, and materials science.
Applications De Recherche Scientifique
4-bromo-1-butyl-3-(ethoxymethyl)-1H-pyrazole has been studied for its potential applications in different fields. In medicine, the compound has been investigated for its anticancer properties. Studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis. In agriculture, the compound has been studied for its potential use as a herbicide. The compound has been shown to be effective in controlling the growth of weeds. In materials science, the compound has been studied for its potential use in the synthesis of new materials.
Mécanisme D'action
The mechanism of action of 4-bromo-1-butyl-3-(ethoxymethyl)-1H-pyrazole is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes, including proteases and kinases. The compound has also been shown to induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects
Studies have shown that this compound can have both biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular processes. The compound has also been shown to induce apoptosis in cancer cells, which can lead to the death of the cells. In addition, the compound has been shown to have herbicidal properties, which can lead to the inhibition of weed growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromo-1-butyl-3-(ethoxymethyl)-1H-pyrazole in lab experiments is its potential applications in different fields. The compound has been studied for its potential use in medicine, agriculture, and materials science. In addition, the compound is relatively easy to synthesize using different methods. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to be toxic to certain organisms, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 4-bromo-1-butyl-3-(ethoxymethyl)-1H-pyrazole. One direction is to further investigate the mechanism of action of the compound. This can help to identify potential targets for the compound and improve its efficacy in different applications. Another direction is to study the potential use of the compound in combination with other compounds. This can help to improve the efficacy of the compound in different applications. Finally, there is a need to investigate the potential toxicity of the compound in different organisms, which can help to identify potential limitations in its use.
Méthodes De Synthèse
The synthesis of 4-bromo-1-butyl-3-(ethoxymethyl)-1H-pyrazole has been achieved using different methods. One of the most common methods involves the reaction of 4-bromo-1-butylpyrazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain the desired compound.
Propriétés
IUPAC Name |
4-bromo-1-butyl-3-(ethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2O/c1-3-5-6-13-7-9(11)10(12-13)8-14-4-2/h7H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJZXZHCCZCVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide](/img/structure/B2585709.png)
![1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2585710.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)naphthalene-1-sulfonamide](/img/structure/B2585711.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2585714.png)


![N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2585718.png)
![6-chloro-2-(pyrrolidin-1-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2585719.png)

![ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2585723.png)
![Methyl 2-methyl-5-[(2-methyl-5-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2585727.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]pyrimidine-4-carboxylic acid](/img/structure/B2585728.png)
![6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2585730.png)